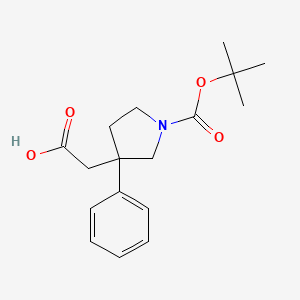

2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid

Vue d'ensemble

Description

The compound “2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid” is a complex organic molecule. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an amine group with the Boc group, followed by various other reactions to build the rest of the molecule. A study on a similar compound suggests that it can be obtained from the starting material 2-aminoacetic acid through esterification, hydrogenizing amination Dieckmann condensation, decarboxylation, Wittig and hydrogenation .Chemical Reactions Analysis

The Boc group can be removed from a compound through reactions with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Other reactions involving this compound would depend on its exact structure and the conditions used.Applications De Recherche Scientifique

1. Synthesis of Aldehyde Building Blocks

The compound is used in the synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals. This is significant for the combinatorial solid-phase synthesis of novel peptide isosteres. A method for synthesizing the compound from simple materials, its reaction under various acidic conditions, and its applications in nucleophilic reactions were studied (Groth & Meldal, 2001).

2. Synthesis of Benzothiazolyl Thioesters

It has been used in synthesizing benzothiazolyl thioesters. The study focused on the condensation and optimal conditions for synthesizing 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, with high yield and efficiency (Wang Yu-huan, 2009).

3. Large-Scale Preparation from L-Aspartic Acid

The compound has been prepared on a large scale from L-aspartic acid. This method includes steps like methylation, reduction, protection, and mesylation, yielding various analogs for potential applications (Yoshida et al., 1996).

4. NCA-AG Synthesis and Characterization

A study on the synthesis, characterization, and reaction optimization of 2-(2-(tert-butoxycarbonyl) propanamido) acetic acid (NCA-AG) demonstrated its utility in various chemical processes. This includes nuclear magnetic resonance (NMR) and electron spray mass spectroscopy (ESMS) analysis (Salamula et al., 2015).

5. Novel tert-Butoxycarbonylation Reagent

It has been used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, demonstrating high yield and mild reaction conditions (Saito et al., 2006).

6. Precursor Chelating Agent for Lanthanide Ions

A study focused on a facile synthesis method for 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, a precursor chelating agent for lanthanide ions. This compound enhances targeting specificity, bio-compatibility, and pharmacokinetics in molecular imaging (Li et al., 2009).

7. Sugar Fragmentation in Maillard Reaction

The role of this compound in the sugar fragmentation process, particularly in the Maillard reaction cascade, was explored. This involved studying the formation of acetic acid and its conversion yield under controlled conditions (Davidek et al., 2006).

Propriétés

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-10-9-17(12-18,11-14(19)20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZNDFIYDIEHDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B3043858.png)